molecular formula C18H20N4O4 B5522272 (3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No.: B5522272
M. Wt: 356.4 g/mol
InChI Key: HJHNGWYIBJPSLE-KBXCAEBGSA-N
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Description

(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14845513 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis method for a compound with a similar complex structure, demonstrating the synthetic routes to achieve such molecules, was developed. This method includes esterification, Claisen type reactions, and Suzuki−Miyaura reactions, establishing a foundation for synthesizing complex molecules like the one (Ikemoto et al., 2005).

Biological Activities

  • Research on bioactive compounds, including triazenyl-substituted derivatives, showcases the exploration of chemical entities with potential biological activities. Such studies could provide insights into the possible applications of complex molecules in therapeutic contexts (Stevens et al., 1997).

Structural and Computational Studies

  • Studies on the structural aspects of similar complex molecules, involving X-ray crystallography and computational analyses, offer a deep understanding of their chemical behavior and potential interactions with biological targets. This knowledge is crucial for the design of molecules with desired properties (Nayak et al., 2017).

Properties

IUPAC Name

(3aS,10aS)-2-[3-(1,2,4-triazol-1-yl)propanoyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c23-16(5-6-22-12-19-11-20-22)21-8-14-9-26-15-4-2-1-3-13(15)7-18(14,10-21)17(24)25/h1-4,11-12,14H,5-10H2,(H,24,25)/t14-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHNGWYIBJPSLE-KBXCAEBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC3=CC=CC=C3CC2(CN1C(=O)CCN4C=NC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)CCN4C=NC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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